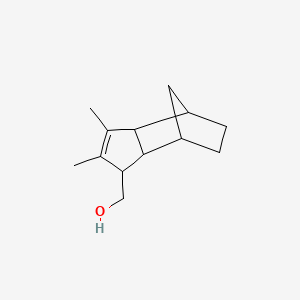
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol: is a chemical compound with the molecular formula C12H18O . It is also known by its systematic name 7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydrodimethyl-4 . This compound is characterized by its unique structure, which includes a hexahydroindenemethanol core with dimethyl and methano groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Applications De Recherche Scientifique
Chemistry: In chemistry, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its structural features allow it to act as a probe for investigating biological processes .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Comparison: Compared to similar compounds, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is unique due to its specific substitution pattern and structural features . These characteristics confer distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
94021-61-1 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)methanol |
InChI |
InChI=1S/C13H20O/c1-7-8(2)12-9-3-4-10(5-9)13(12)11(7)6-14/h9-14H,3-6H2,1-2H3 |
Clé InChI |
JWDLWDVSDATNLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2C3CCC(C3)C2C1CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


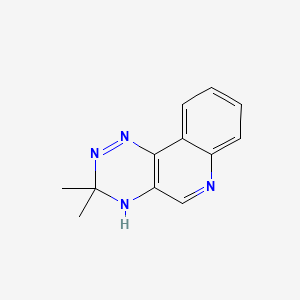

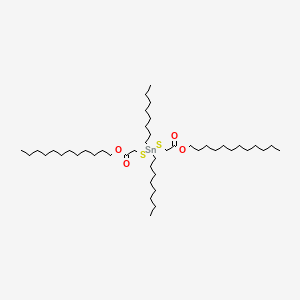
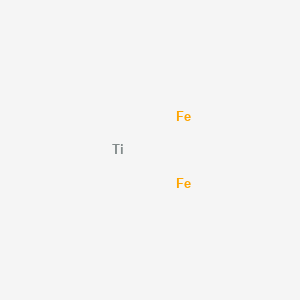

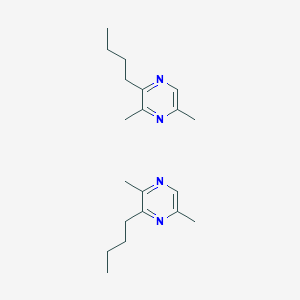
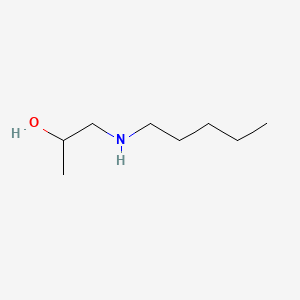

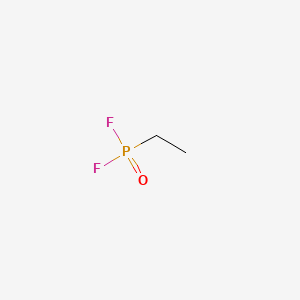
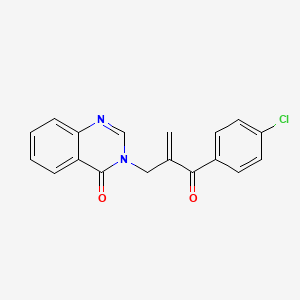
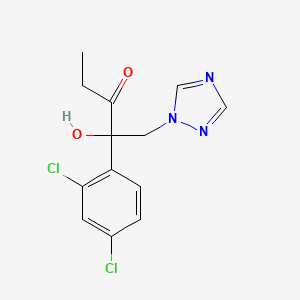
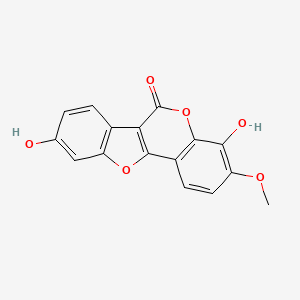

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
